molecular formula C16H24N2O5 B1620424 Tricetamide CAS No. 363-20-2

Tricetamide

Cat. No.: B1620424
CAS No.: 363-20-2
M. Wt: 324.37 g/mol
InChI Key: NLRFFZRHTICQBO-UHFFFAOYSA-N
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Description

Tricetamide is a chemical compound with the molecular formula C₁₆H₂₄N₂O₅ . It is known for its sedative-hypnotic properties and is a derivative of trimethoxy benzamide .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tricetamide involves the reaction of 3,4,5-trimethoxybenzoyl chloride with diethylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at a controlled temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is monitored using techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of this compound .

Chemical Reactions Analysis

Types of Reactions: Tricetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tricetamide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Studied for its potential effects on biological systems, including its sedative-hypnotic properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of sleep disorders.

    Industry: Used in the production of pharmaceuticals and other chemical products .

Mechanism of Action

The mechanism of action of tricetamide involves its interaction with the central nervous system. It is believed to exert its sedative-hypnotic effects by modulating the activity of neurotransmitters, particularly gamma-aminobutyric acid (GABA). This compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain and promoting sleep .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its combination of the trimethoxybenzoyl and diethylamino groups, which contribute to its distinct sedative-hypnotic properties. This combination is not commonly found in other similar compounds, making this compound a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

363-20-2

Molecular Formula

C16H24N2O5

Molecular Weight

324.37 g/mol

IUPAC Name

N-[2-(diethylamino)-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C16H24N2O5/c1-6-18(7-2)14(19)10-17-16(20)11-8-12(21-3)15(23-5)13(9-11)22-4/h8-9H,6-7,10H2,1-5H3,(H,17,20)

InChI Key

NLRFFZRHTICQBO-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CCN(CC)C(=O)CNC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Key on ui other cas no.

363-20-2

Origin of Product

United States

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